Sandwicensin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sandwicensin is a member of the class of pterocarpans that is (6aR,11aR)-pterocarpan substituted by a hydroxy group at position 3, a methoxy group at position 9 and a prenyl group at position 10. Isolated from Erythrina glauca and Erythrina stricta, it exhibits anti-HIV-1 activity. It has a role as a metabolite and an anti-HIV-1 agent. It is a member of pterocarpans, a member of phenols and an aromatic ether.
Scientific Research Applications
Antimalarial Properties
Sandwicensin has been investigated for its antimalarial properties. A study by Tjahjandarie et al. (2015) synthesized 3-acetyl this compound and 2,7-dibromothis compound, which were evaluated against Plasmodium falciparum, showing promising IC50 values, indicating potential as antimalarial agents (Tjahjandarie et al., 2015).
Antimicrobial Activity
The antimicrobial properties of this compound have been noted in research. Mitscher et al. (1988) isolated this compound from Erythrina crista-galli, alongside other pterocarpans, and examined its antimicrobial efficacy (Mitscher et al., 1988).
Anticancer Potential
This compound has shown potential in cancer research. Fang et al. (2022) isolated this compound from Pueraria lobata and found it exhibited significant inhibitory activity against SW480 and SW620 cells, indicating a role in cancer treatment, particularly in colorectal cancer (Fang et al., 2022).
Antifungal Applications
Research by Belofsky et al. (2013) on the antifungal activity of isoflavonoids from Dalea formosa roots identified ent-sandwicensin, which demonstrated strong antifungal growth inhibitory activity against Candida glabrata and Saccharomyces cerevisiae, highlighting its potential in treating fungal infections (Belofsky et al., 2013).
General Research Interest
Further research has explored the chemical composition and properties of this compound in various contexts, emphasizing its broad scientific interest across different fields. Studies such as those by Anggreini (2018) and Tanaka et al. (1998) provide additional insights into its chemical structure and potential applications (Anggreini, 2018); (Tanaka et al., 1998).
Properties
Molecular Formula |
C21H22O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(6aR,11aR)-9-methoxy-10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol |
InChI |
InChI=1S/C21H22O4/c1-12(2)4-6-15-18(23-3)9-8-14-17-11-24-19-10-13(22)5-7-16(19)21(17)25-20(14)15/h4-5,7-10,17,21-22H,6,11H2,1-3H3/t17-,21-/m0/s1 |
InChI Key |
ZFUZIYGRFSXEIQ-UWJYYQICSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)OC)C |
SMILES |
CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)OC)C |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.